molecular formula C15H17NO4 B13908129 Methyl 1,4-dihydro-6-isopropoxy-2-methyl-4-oxoquinoline-7-carboxylate

Methyl 1,4-dihydro-6-isopropoxy-2-methyl-4-oxoquinoline-7-carboxylate

Cat. No.: B13908129
M. Wt: 275.30 g/mol
InChI Key: OMAFIWLRCSTMPI-UHFFFAOYSA-N
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Description

Methyl 6-isopropoxy-2-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a unique structure that includes an isopropoxy group, a methyl group, and a carboxylate ester, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-isopropoxy-2-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-isopropoxy-2-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of quinoline-based compounds with different substituents.

Scientific Research Applications

Methyl 6-isopropoxy-2-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It can be used in the development of materials with specific chemical properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 6-isopropoxy-2-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate: This compound shares a similar quinoline core but differs in the position and nature of its substituents.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another related compound with a different heterocyclic system and functional groups.

Uniqueness

Methyl 6-isopropoxy-2-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 2-methyl-4-oxo-6-propan-2-yloxy-1H-quinoline-7-carboxylate

InChI

InChI=1S/C15H17NO4/c1-8(2)20-14-7-10-12(6-11(14)15(18)19-4)16-9(3)5-13(10)17/h5-8H,1-4H3,(H,16,17)

InChI Key

OMAFIWLRCSTMPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC(=C(C=C2N1)C(=O)OC)OC(C)C

Origin of Product

United States

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